Cas no 2229070-91-9 (3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine)

3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine is a brominated pyridine derivative featuring a branched aliphatic amine moiety. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine substituent enhances reactivity for cross-coupling reactions, enabling efficient derivatization, while the tertiary carbon center adjacent to the amine group offers steric influence for selective modifications. Its stable yet reactive structure makes it suitable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity, ensuring high purity for research applications.
3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine structure
2229070-91-9 structure
Product Name:3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine
CAS No:2229070-91-9
MF:C10H15BrN2
MW:243.143501520157
CID:5783793
PubChem ID:165655339
Update Time:2025-06-11

3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromopyridin-3-yl)-3-methylbutan-1-amine
    • 2229070-91-9
    • EN300-1906866
    • 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine
    • Inchi: 1S/C10H15BrN2/c1-10(2,3-4-12)8-5-9(11)7-13-6-8/h5-7H,3-4,12H2,1-2H3
    • InChI Key: FJRLJTKHZYHANR-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(C)(C)CCN

Computed Properties

  • Exact Mass: 242.04186g/mol
  • Monoisotopic Mass: 242.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine

Introduction to 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine (CAS No. 2229070-91-9)

3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine, with the CAS number 2229070-91-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromopyridine moiety with a substituted butanamine group. The combination of these functional groups imparts specific chemical and biological properties that make it a promising candidate for various applications, particularly in the development of new therapeutic agents.

The synthesis of 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine involves a series of well-defined chemical reactions, including the coupling of 5-bromopyridine with a suitable amine precursor. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for both academic and industrial research. The synthetic route typically involves palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and selectivity.

In terms of its physical and chemical properties, 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine is a solid at room temperature with a melting point ranging from 100 to 120°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biochemical assays and pharmaceutical formulations. The compound's stability under different conditions, including pH and temperature, has been extensively studied to ensure its reliability in experimental settings.

The biological activity of 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine has been the subject of numerous investigations. One of the key areas of interest is its potential as a modulator of specific receptors or enzymes. Recent studies have shown that this compound exhibits selective binding to certain G protein-coupled receptors (GPCRs), which are important targets for drug discovery. The interaction between 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine and these receptors has been explored using techniques such as surface plasmon resonance (SPR) and molecular docking simulations.

In addition to its receptor-binding properties, 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine has also been evaluated for its effects on cellular processes. Preliminary data suggest that it may influence cell signaling pathways involved in inflammation and cancer. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in immune responses and tumorigenesis. These findings have sparked interest in exploring the potential therapeutic applications of this compound in treating inflammatory diseases and cancer.

The pharmacokinetic profile of 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine has also been investigated to assess its suitability as a drug candidate. Studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and shows good bioavailability. Its distribution to various tissues has been characterized using radiolabeled tracers, revealing preferential accumulation in target organs such as the liver and kidneys. Metabolism studies have identified several major metabolites, which are primarily excreted via the urinary route.

To further evaluate the safety and efficacy of 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine, preclinical studies have been conducted using animal models. These studies have provided valuable insights into its therapeutic potential and potential side effects. For example, in rodent models of inflammatory diseases, treatment with this compound resulted in significant reductions in markers of inflammation such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Similarly, in cancer models, it demonstrated antiproliferative effects on tumor cells while showing minimal toxicity to normal cells.

The clinical development of 3-(5-Bromopyridin-3-yl)-3-methylbutan-1-amine is currently underway, with several phase I trials being conducted to assess its safety and tolerability in humans. Preliminary results from these trials have been promising, with no major adverse events reported at therapeutic doses. The next steps will involve phase II trials to evaluate its efficacy in specific patient populations.

In conclusion, 3-(5-Bromopyridin-3-y l)-3-methylbutan -1 -amine (CAS No. 2229070 -91 -9) represents an exciting advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a promising candidate for the development of new therapeutic agents targeting various diseases. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its pharmacological profile for clinical use.

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